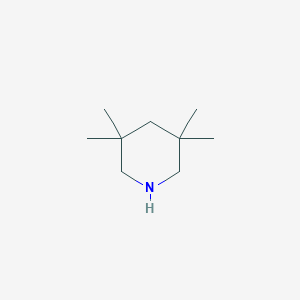

3,3,5,5-Tetramethylpiperidine

説明

Structure

3D Structure

特性

IUPAC Name |

3,3,5,5-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBPDGCJJZXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566418 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-56-8 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3,5,5-Tetramethylpiperidine chemical structure and bonding

An In-depth Technical Guide to 3,3,5,5-Tetramethylpiperidine: Structure, Bonding, and Application

This guide offers a comprehensive exploration of 3,3,5,5-tetramethylpiperidine, a saturated heterocyclic amine whose unique structural characteristics dictate its chemical behavior and utility. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced relationship between the molecule's architecture and its function, moving beyond basic data to explain the causality behind its properties.

Introduction: The Significance of Steric Crowding

At its core, 3,3,5,5-tetramethylpiperidine is a derivative of piperidine, a foundational scaffold in organic chemistry. However, the strategic placement of four methyl groups transforms it from a simple cyclic amine into a molecule of significant interest. Its molecular formula is C₉H₁₉N, and it is identified by the CAS Number 1195-56-8.[1][2] The defining feature of this compound is the presence of gem-dimethyl groups at the 3- and 5-positions of the piperidine ring. This substitution pattern induces significant steric hindrance, a factor that profoundly influences its reactivity, conformational preference, and application as a building block in complex molecular design. Understanding this steric landscape is paramount to harnessing its full potential in synthesis and materials science.

Part 1: Molecular Architecture and Bonding

The properties of 3,3,5,5-tetramethylpiperidine are a direct consequence of its three-dimensional structure and the electronic environment of its constituent atoms.

Chemical Structure and Conformation

The molecule consists of a six-membered ring containing five carbon atoms and one nitrogen atom. All ring atoms are sp³-hybridized, leading to a non-planar, puckered conformation. To minimize torsional and steric strain, the piperidine ring adopts a stable chair conformation.

The four methyl groups are positioned on carbons 3 and 5. In the most stable chair form, these bulky groups create a sterically crowded environment. This arrangement is distinct from its more widely known isomer, 2,2,6,6-tetramethylpiperidine (TMP), where the methyl groups directly flank the nitrogen atom. In 3,3,5,5-tetramethylpiperidine, the steric bulk is one carbon removed from the heteroatom, rendering the nitrogen lone pair more accessible than in TMP, yet still significantly shielded compared to unsubstituted piperidine.

The Impact of Steric Hindrance

Steric hindrance is the most critical concept for understanding this molecule. The methyl groups act as bulky shields, influencing how other molecules can approach and interact with the piperidine ring, particularly the nitrogen atom.[3] This has several key consequences:

-

Modulated Basicity and Nucleophilicity : While the nitrogen atom retains its basic character, its ability to act as a nucleophile is diminished. The steric congestion raises the activation energy for reactions that require the formation of a new bond to the nitrogen.

-

Influence on Intermolecular Interactions : The bulky groups can interfere with the formation of hydrogen bonds. While the N-H group can still act as a hydrogen bond donor, the accessibility for a hydrogen bond acceptor molecule is reduced.[3] This affects physical properties like boiling point and solubility.

-

Conformational Rigidity : The presence of the gem-dimethyl groups restricts ring flipping, lending a degree of conformational rigidity to the molecule. This property is highly valuable in drug design, where fixing a molecule into a specific bioactive conformation can enhance its efficacy and selectivity.

Part 2: Spectroscopic and Physical Properties

Spectroscopic analysis provides the empirical "fingerprint" of a molecule, confirming its structure and purity. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N | [1][4][5] |

| Molecular Weight | 141.25 g/mol | [1][4][5] |

| CAS Number | 1195-56-8 | [1][2] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | ~0.837 g/mL at 25 °C | [4][5] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Table 1: Physical and Chemical Properties of Tetramethylpiperidine.

Spectroscopic Data Summary

The expected spectroscopic data for 3,3,5,5-tetramethylpiperidine provides clear markers for its identification.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-H proton, the four equivalent methyl groups (a singlet), the CH₂ groups at positions 2 and 6, and the CH₂ group at position 4. The symmetry of the molecule simplifies the spectrum. |

| ¹³C NMR | Distinct signals for the four equivalent methyl carbons, the C3/C5 carbons, the C2/C6 carbons, and the C4 carbon. |

| FTIR (Infrared) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹). |

| Mass Spec. (MS) | A molecular ion peak (M⁺) at m/z = 141, corresponding to the molecular weight. |

Table 2: Summary of Expected Spectroscopic Data.

Part 3: Synthesis and Reactivity

Synthetic Methodologies

The synthesis of tetramethylpiperidine derivatives can be challenging but is achievable through several established routes. The choice of method depends on the desired scale and available starting materials. Common strategies include:

-

Methylation of Piperidine Derivatives : This involves the direct methylation of a pre-formed piperidine ring using a methylating agent. This is a common method for producing related compounds.[5]

-

Aldol Reaction and Cyclization : An aldol reaction can be used to construct the carbon skeleton, followed by cyclization and subsequent methylation steps to yield the final product.[5]

-

Halogenation and Alkylation : This route involves preparing a halogenated piperidine intermediate, which is then subjected to multiple methylation steps using organometallic reagents like Grignard or organolithium compounds.[5]

Protocol: Conceptual Synthesis via Reductive Amination

A plausible and efficient laboratory-scale synthesis involves the reductive amination of 3,3,5,5-tetramethylcyclohexanone. This method is illustrative of modern synthetic techniques.

Step 1: Setup

-

A round-bottom flask is charged with 3,3,5,5-tetramethylcyclohexanone and a suitable solvent (e.g., methanol).

-

The flask is cooled in an ice bath.

Step 2: Imine Formation

-

An ammonia source (e.g., ammonium acetate) and a mild acid catalyst are added to the solution.

-

The reaction is stirred to facilitate the formation of the intermediate imine.

Step 3: Reduction

-

A reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) is added portion-wise to the cooled solution. This reagent is selective for reducing the imine in the presence of the ketone.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or GC-MS.

Step 4: Workup and Purification

-

The reaction is quenched with water and the pH is adjusted to be basic to ensure the product is in its free-base form.

-

The aqueous solution is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by distillation or column chromatography to yield pure 3,3,5,5-tetramethylpiperidine.[5]

Causality: The choice of a selective reducing agent like NaBH₃CN is critical. It is less reactive than agents like LiAlH₄ and will preferentially reduce the protonated imine over the starting ketone, maximizing the yield of the desired amine.

Part 4: Applications in Science and Industry

The unique structure of 3,3,5,5-tetramethylpiperidine and its derivatives makes them valuable in several high-performance applications.

Precursors to Hindered Amine Light Stabilizers (HALS)

Derivatives of tetramethylpiperidine are the cornerstone of Hindered Amine Light Stabilizer (HALS) technology.[7] HALS are used as additives in plastics and polymers to protect them from degradation caused by UV light and photo-oxidation.[7][8]

Mechanism of Action : Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function by scavenging free radicals that are formed during the degradation process. This is accomplished through a catalytic cycle known as the Denisov Cycle, where the hindered amine is oxidized to a stable aminoxyl radical.[7] This radical then traps the polymer alkyl (R•) and peroxy (ROO•) radicals, preventing chain propagation. A key advantage is that the HALS molecule is regenerated during this process, providing long-lasting stability.[7]

Scaffolds in Medicinal Chemistry and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of the 3,3,5,5-tetramethyl substitution pattern offers several advantages for drug design:

-

Increased Lipophilicity : The four methyl groups increase the molecule's fat-solubility, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability : The steric hindrance around the ring can block sites that are susceptible to metabolic degradation by enzymes, potentially increasing the drug's half-life.

-

Conformational Control : As mentioned, the bulky groups can lock the piperidine ring into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[9]

Research has demonstrated that incorporating a tetramethylpiperidine moiety can significantly enhance the anti-cancer activity of certain compounds, particularly against multidrug-resistant (MDR) cell lines.[10][11][12] For example, TMP-substituted phenazines have shown potent cytotoxic and chemosensitizing properties, outperforming their less-hindered analogues.[10]

Specialized Chemical Intermediate

In organic synthesis, 3,3,5,5-tetramethylpiperidine serves as a valuable intermediate.[4] It can be used to introduce the sterically-defined piperidine ring into a larger molecule, acting as a key building block.[4] Furthermore, its derivatives can function as catalysts or modulators of reaction conditions, where their specific basicity and steric profile can be used to control reaction rates and selectivity.[4]

Conclusion

3,3,5,5-Tetramethylpiperidine is a molecule whose utility is defined by its structure. The strategic placement of four methyl groups creates a unique steric and electronic environment that sets it apart from simpler cyclic amines. This steric hindrance is not a limitation but an asset, providing conformational rigidity, metabolic stability, and modulated reactivity. For researchers and developers, this compound represents a powerful tool for creating advanced materials like HALS and for designing next-generation therapeutics with enhanced potency and selectivity. A thorough understanding of its fundamental structure and bonding is the key to unlocking its full potential in these demanding applications.

References

-

3,3,5,5-Tetramethylpiperidine | C9H19N | CID 14979293 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Role of Tetramethylpiperidine in Drug Synthesis - Liskon Biological. (2025, March 26). Liskon Biological. Retrieved January 12, 2026, from [Link]

-

Synthesis Methods of Tetramethylpiperidine - Liskon Biological. (2025, March 19). Liskon Biological. Retrieved January 12, 2026, from [Link]

-

Influence of steric hindrance on the hydrates formation. The case of 2,2,6,6-tetramethylpiperidine and 3,3,5,5-tetramethylmorph. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hindered amine light stabilizers - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

2,2,6,6-Tetramethylpiperidine - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

1,1,3,5-Tetramethylpiperidin-1-ium - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1: Long-term thermal and photo-oxidation studies | Request PDF. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Hindered Amine Light Stabilizers (HALS) | 3V Sigma USA. (n.d.). 3V Sigma USA. Retrieved January 12, 2026, from [Link]

-

ESI (Final)-Nit-2 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

NOVEL STERICALLY HINDERED AMINE LIGHT STABILIZERS - Patent 2440557. (n.d.). EPO. Retrieved January 12, 2026, from [Link]

-

Tetramethylpiperidine-substitution increases the antitumor activity of the riminophenazines for an acquired multidrug-resistant cell line - Ingenta Connect. (2000, August 1). Ingenta Connect. Retrieved January 12, 2026, from [Link]

-

HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer - Tintoll. (n.d.). Tintoll. Retrieved January 12, 2026, from [Link]

-

Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed. (2001). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis of a Sterically Demanding Dispiropiperidine and Its Application in Monoamidodialkyl Zincate Complexes - PubMed. (2016, October 17). PubMed. Retrieved January 12, 2026, from [Link]

-

Tetramethylpiperidine-substitution increases the antitumor activity of the riminophenazines for an acquired multidrug-resistant cell line | Request PDF. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2. (2015, October 1). Retrieved January 12, 2026, from [Link]

-

organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 12, 2026, from [Link]

-

2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

3,3',5,5'-Tetramethylbenzidine | C16H20N2 | CID 41206 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Organic Letters Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet: 3,3',5,5'-Tetramethylbenzidine dihydrochloride - Carl ROTH. (2024, March 2). Carl ROTH. Retrieved January 12, 2026, from [Link]

Sources

- 1. 3,3,5,5-Tetramethylpiperidine | C9H19N | CID 14979293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Role of Tetramethylpiperidine in Drug Synthesis - LISKON [liskonchem.com]

- 5. Synthesis Methods of Tetramethylpiperidine - LISKON [liskonchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 8. 3vsigmausa.com [3vsigmausa.com]

- 9. tuodaindus.com [tuodaindus.com]

- 10. Tetramethylpiperidine-substitution increases the antitumor activi...: Ingenta Connect [ingentaconnect.com]

- 11. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3,3,5,5-Tetramethylpiperidine

Executive Summary: This guide provides a comprehensive technical overview of the physicochemical properties of 3,3,5,5-tetramethylpiperidine, a sterically hindered secondary amine. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural characteristics, spectral data, core physicochemical parameters, and potential applications. A significant portion of the available literature focuses on its more common isomer, 2,2,6,6-tetramethylpiperidine (TMP); therefore, this guide critically evaluates the known data, draws scientifically grounded inferences for the 3,3,5,5-isomer, and highlights areas where data is sparse. By contextualizing its properties within the broader family of hindered amines, this paper serves as a vital resource for leveraging this molecule in synthesis and development.

Section 1: Introduction to Hindered Amines: The Tetramethylpiperidine Isomers

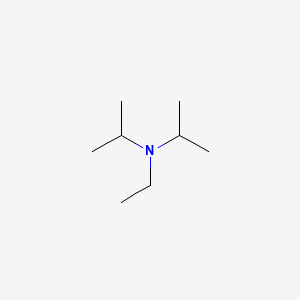

The piperidine ring is a foundational saturated heterocycle in medicinal chemistry and organic synthesis. The introduction of bulky alkyl groups, such as methyl groups, adjacent to the nitrogen atom gives rise to a class of compounds known as hindered amines. This steric bulk is not merely a structural curiosity; it fundamentally dictates the chemical reactivity of the nitrogen atom. By physically obstructing the nitrogen's lone pair of electrons, the amine's nucleophilicity is dramatically reduced while its basicity is largely retained.

This unique characteristic makes hindered amines, like the tetramethylpiperidine isomers, invaluable as non-nucleophilic bases in sensitive organic reactions. They can effectively deprotonate acidic substrates without the risk of unwanted side reactions, such as addition or substitution.

The two most prominent isomers are 3,3,5,5-tetramethylpiperidine and 2,2,6,6-tetramethylpiperidine. While structurally similar, the placement of the four methyl groups significantly alters the steric environment around the nitrogen, influencing their specific applications and physical properties. Much of the documented research revolves around the 2,2,6,6-isomer due to its role as a precursor to Hindered Amine Light Stabilizers (HALS) and the stable radical TEMPO.[1][2] This guide will focus on the 3,3,5,5-isomer, using data from its more studied counterpart for context and comparison.

Section 2: Core Physicochemical Properties

The fundamental properties of a molecule are critical for its application in experimental design, dictating choices in solvents, reaction conditions, and purification methods.

Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | 3,3,5,5-tetramethylpiperidine | PubChem[3] |

| CAS Number | 1195-56-8 | PubChem, Sigma-Aldrich[3] |

| Molecular Formula | C₉H₁₉N | PubChem[3][4] |

| Molecular Weight | 141.25 g/mol | PubChem[3] |

| Canonical SMILES | CC1(CC(CNC1)(C)C)C | PubChem[3] |

| InChI Key | TYNBPDGCJJZXPH-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[3] |

Physical and Chemical Properties

The following table summarizes key quantitative data. It is crucial to note that while some data is available for the 3,3,5,5-isomer, many experimental values are reported for the 2,2,6,6-isomer and are included here for comparative purposes.

| Property | Value (Isomer) | Discussion & Causality |

| Appearance | Colorless to light yellow liquid or solid | The physical state is dependent on ambient temperature and purity.[5] |

| Boiling Point | 152 °C (2,2,6,6-isomer) | The boiling point is relatively high due to hydrogen bonding capabilities of the N-H group.[6] The value for the 3,3,5,5-isomer is expected to be similar. |

| Density | 0.837 g/mL at 25 °C (2,2,6,6-isomer) | This density is typical for an aliphatic amine of its molecular weight.[1][5] |

| Solubility | Low in water; Soluble in organic solvents (ethanol, ether) | The dominant nonpolar C-H bonds limit aqueous solubility, while its organic structure allows for miscibility with common organic solvents.[5] |

| pKa of Conjugate Acid (pKaH) | ~11.07 (2,2,6,6-isomer) | The strong basicity is a key feature, enabling its use as a proton scavenger.[6][7][8] The 3,3,5,5-isomer is expected to have a similar pKa, as the methyl groups are further from the nitrogen and have less electronic influence. |

| Flash Point | 76 °F / 37 °C (2,2,6,6-isomer) | Indicates that the compound is a flammable liquid and requires appropriate handling away from ignition sources.[1][5] |

Section 3: Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of 3,3,5,5-tetramethylpiperidine.

Caption: Workflow for the analytical characterization of 3,3,5,5-tetramethylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key predicted signals include:

-

A singlet integrating to 12H for the four equivalent methyl groups (-CH₃).

-

A singlet integrating to 4H for the two equivalent methylene groups (-CH₂-) on the piperidine ring.

-

A singlet integrating to 2H for the methylene group situated between the two quaternary carbons.

-

A broad singlet for the amine proton (-NH), which may exchange with deuterated solvents.

-

-

¹³C NMR: The carbon NMR spectrum should confirm the carbon framework:

-

A signal for the methyl carbons.

-

A signal for the two equivalent methylene carbons.

-

A signal for the central methylene carbon.

-

A signal for the two quaternary carbons bearing the methyl groups.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:

-

~3300-3350 cm⁻¹: A moderate, sharp peak corresponding to the N-H stretching vibration.

-

~2850-2960 cm⁻¹: Strong peaks corresponding to the C-H stretching of the methyl and methylene groups.

-

~1450-1470 cm⁻¹: Bending vibrations for the CH₂ and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For 3,3,5,5-tetramethylpiperidine, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z of 141.

Section 4: Reactivity, Synthesis, and Applications

Core Reactivity as a Non-Nucleophilic Base

The defining characteristic of 3,3,5,5-tetramethylpiperidine is its nature as a sterically hindered base. The methyl groups at the 3 and 5 positions, while not directly flanking the nitrogen like in the 2,2,6,6-isomer, still provide significant steric shielding. This makes it an effective tool for deprotonation reactions where nucleophilic attack by the amine must be avoided. It is a precursor for preparing metallo-amide bases, such as Lithium tetramethylpiperidide (LiTMP), although this application is more commonly associated with the 2,2,6,6-isomer.[7][9]

Synthesis Routes

The synthesis of tetramethylpiperidines can be achieved through several methods. Common strategies include the direct methylation of a piperidine ring using a methyl source like methanol under acidic catalysis, or more complex routes involving aldol reactions followed by cyclization and methylation steps.[10] Purification is typically achieved via distillation due to its relatively high boiling point.[10]

Applications in Drug Development and Research

While specific applications of the 3,3,5,5-isomer are not as widely documented as for its 2,2,6,6-counterpart, its structural motif is of high interest. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] Derivatives of tetramethylpiperidine have been investigated for their potential in overcoming multidrug resistance in cancer cells, suggesting that the core structure has valuable pharmacological properties.[12][13][14] As a unique building block, 3,3,5,5-tetramethylpiperidine offers a distinct steric and conformational profile for the synthesis of novel active pharmaceutical ingredients (APIs) and other specialty chemicals.[1]

Section 5: Experimental Protocols

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for experimentally determining the acid dissociation constant of the conjugate acid (pKaH) of 3,3,5,5-tetramethylpiperidine.

-

Preparation: Accurately prepare a ~0.01 M solution of 3,3,5,5-tetramethylpiperidine in deionized water. Prepare a standardized ~0.01 M solution of hydrochloric acid (HCl).

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration Setup: Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing the standardized HCl.

-

Data Collection: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the added volume and the pH.

-

Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a sharp drop in pH.

-

Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKaH is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

Protocol: General Procedure for NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3,3,5,5-tetramethylpiperidine directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Section 6: Safety, Handling, and Storage

-

Hazards: Assumed to be a flammable liquid and vapor.[15][16] It may be toxic if swallowed and can cause skin and eye irritation or burns.[15][17][18][19]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][17] All handling should be performed in a well-ventilated fume hood.[15][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15][20]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[17][18]

Section 7: Conclusion

3,3,5,5-Tetramethylpiperidine is a valuable, albeit less-studied, member of the hindered amine family. Its key physicochemical properties—notably its strong basicity and reduced nucleophilicity stemming from steric hindrance—make it a potentially useful non-nucleophilic base and a unique building block for organic synthesis and drug discovery. While a significant body of research exists for its 2,2,6,6-isomer, this guide has synthesized the available information to present a scientifically robust profile for the 3,3,5,5-isomer. Further experimental characterization of its specific physical constants and reactivity profile will undoubtedly expand its utility and application for the scientific community.

References

- Liskon Biological. (2025, March 26). Role of Tetramethylpiperidine in Drug Synthesis. Liskon Biological.

- Liskon Biological. (2025, March 20). Physical and Chemical Properties of Tetramethylpiperidine. Liskon Biological.

- Liskon Biological. (2025, March 19). Synthesis Methods of Tetramethylpiperidine. Liskon Biological.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14979293, 3,3,5,5-Tetramethylpiperidine. PubChem. [Link]

-

Macmillan Group, Princeton University. Supplementary Information. Nature. [Link]

-

Durham Tech. (2010, February 2). Safety Data Sheet. Durham Tech. [Link]

-

Ingenta Connect. (2000, August 1). Tetramethylpiperidine-substitution increases the antitumor activity of the riminophenazines for an acquired multidrug-resistant cell line. Anti-Cancer Drug Design. [Link]

-

Wikipedia. 2,2,6,6-Tetramethylpiperidine. Wikipedia. [Link]

-

Grokipedia. 2,2,6,6-Tetramethylpiperidine. Grokipedia. [Link]

-

Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. Organic Syntheses Procedure. [Link]

-

Liskon Biological. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Liskon Biological. [Link]

-

van Niekerk, E., O'Sullivan, J. F., Jooné, G. K., & van Rensburg, C. E. (2001). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Investigational New Drugs, 19(3), 211-7. [Link]

-

Organic Syntheses. Organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2025, August 7). Tetramethylpiperidine-substitution increases the antitumor activity of the riminophenazines for an acquired multidrug-resistant cell line | Request PDF. ResearchGate. [Link]

-

The Royal Society of Chemistry. ESI (Final)-Nit-2. The Royal Society of Chemistry. [Link]

-

SpectraBase. 3-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13035, 2,2,6,6-Tetramethylpiperidine. PubChem. [Link]

-

The Journal of Organic Chemistry. (2015, October 1). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. [Link]

Sources

- 1. Role of Tetramethylpiperidine in Drug Synthesis - LISKON [liskonchem.com]

- 2. TEMPO | 2564-83-2 [chemicalbook.com]

- 3. 3,3,5,5-Tetramethylpiperidine | C9H19N | CID 14979293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Physical and Chemical Properties of Tetramethylpiperidine - LISKON [liskonchem.com]

- 6. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 7. 2,2,6,6-Tetramethylpiperidine | 768-66-1 [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis Methods of Tetramethylpiperidine - LISKON [liskonchem.com]

- 11. tuodaindus.com [tuodaindus.com]

- 12. Tetramethylpiperidine-substitution increases the antitumor activi...: Ingenta Connect [ingentaconnect.com]

- 13. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. 2,2,6,6-Tetramethylpiperidine | 768-66-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. durhamtech.edu [durhamtech.edu]

synthesis routes for 3,3,5,5-Tetramethylpiperidine

An In-depth Technical Guide to the Synthesis of 3,3,5,5-Tetramethylpiperidine

Authored by: Gemini, Senior Application Scientist

Abstract

3,3,5,5-Tetramethylpiperidine (TMP or TMPH), a sterically hindered secondary amine, is a cornerstone building block in modern industrial chemistry. Its unique structural properties, characterized by four methyl groups flanking the nitrogen atom, render it a highly effective, non-nucleophilic base. This guide provides an in-depth exploration of the primary industrial synthesis route for TMP, proceeding through the formation and subsequent deoxygenation of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine, TAA). We will dissect the mechanistic underpinnings, explain the causality behind experimental choices, and provide detailed protocols suitable for researchers and chemical development professionals. The primary application of TMP is as a precursor to Hindered Amine Light Stabilizers (HALS), which are critical additives for preventing polymer degradation, and as the parent compound for the versatile oxidation catalyst 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[1]

The Strategic Imperative: Why the Triacetonamine Pathway Dominates

A common misconception in heterocyclic chemistry is the potential synthesis of 3,3,5,5-Tetramethylpiperidine via the direct alkylation of piperidine. However, this approach is synthetically unfeasible. The exhaustive methylation of the four carbon atoms adjacent to the nitrogen atom in a controlled and high-yielding manner presents insurmountable challenges due to steric hindrance and over-alkylation issues.[1]

Consequently, the established and industrially practiced synthesis is a more elegant, multi-step process that builds the core heterocyclic structure with the requisite methyl groups already in place.[1] This strategy is universally centered on a key intermediate: 2,2,6,6-tetramethyl-4-piperidone , commonly known as Triacetonamine (TAA) .

The overall synthetic logic is a two-stage process:

-

Ring Formation: A condensation and cyclization reaction between acetone and ammonia to construct the TAA intermediate.

-

Deoxygenation: Removal of the ketone functional group from TAA to yield the target 3,3,5,5-Tetramethylpiperidine.

Caption: High-level overview of the two-stage synthesis of TMP.

Stage 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (TAA)

The synthesis of TAA is a classic example of a one-pot reaction involving a cascade of condensation and cyclization steps. The reaction leverages inexpensive and readily available feedstocks: acetone and ammonia.[1]

Reaction Mechanism and Causality

The formation of TAA is catalyzed by acidic catalysts, such as ammonium salts (e.g., ammonium chloride, ammonium nitrate) or Lewis acids (e.g., calcium chloride).[2][3] The mechanism is complex but proceeds through the formation of key intermediates like diacetone alcohol, mesityl oxide, and phorone. The catalyst's role is to facilitate the initial aldol condensation of acetone and the subsequent Michael additions and cyclization steps.

Caption: Simplified reaction cascade for the synthesis of TAA.

The choice of catalyst and reaction conditions (temperature, pressure) is critical for maximizing the yield of TAA while minimizing the formation of byproducts, such as 2,2,4,6-tetramethyl-2,3-dihydropyridine (TMDH-pyridine), which represents a dead end in the synthesis.[4] Cation-exchange resins have also been effectively employed as catalysts, particularly in continuous flow processes.[2]

Experimental Protocol: TAA Synthesis

This protocol is a representative batch process for the synthesis of TAA.

Materials:

-

Acetone

-

Ammonia (gas or aqueous solution)

-

Catalyst (e.g., Ammonium chloride or Calcium chloride)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Charging: Charge the autoclave with acetone and the chosen catalyst (e.g., ammonium chloride, typically 1-2% by weight of acetone).[3]

-

Sealing and Purging: Seal the reactor and purge with an inert gas like nitrogen to remove air.

-

Ammonia Introduction: Introduce ammonia gas into the reactor. The molar ratio of acetone to ammonia is a critical parameter, often maintained around 6:1 to 7:1.[3]

-

Reaction Conditions: Heat the reactor to 60-80°C. The reaction is typically run for 4-6 hours under the resulting autogenous pressure.[3]

-

Workup and Isolation:

-

After cooling the reactor, vent any excess ammonia.

-

If a salt catalyst was used, a basic solution (e.g., 50% NaOH) is often added to neutralize the catalyst and break any complexes, leading to the separation of an aqueous layer.[3]

-

The organic layer is separated. Unreacted acetone is removed by distillation.

-

The crude TAA residue is then purified, typically by vacuum distillation or by crystallization as its hydrate, which can be filtered off upon cooling.[3]

-

Stage 2: Deoxygenation via Wolff-Kishner Reduction

The conversion of the carbonyl group in TAA to a methylene group (CH₂) is most effectively and commonly achieved via the Wolff-Kishner reduction .[5][6] This reaction is highly favored in industrial settings for its robustness and efficiency, despite requiring harsh conditions.

Mechanism and Causality

The Wolff-Kishner reduction is a two-step process performed under strongly basic conditions at high temperatures.[6][7]

-

Hydrazone Formation: TAA reacts with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding hydrazone. This is a reversible condensation reaction.

-

Base-Catalyzed Elimination: A strong base (typically KOH or NaOH) deprotonates the hydrazone. At high temperatures (180-200°C), the resulting anion undergoes a concerted elimination, releasing highly stable dinitrogen gas (N₂) and forming a carbanion.[7][8] This carbanion is then rapidly protonated by the solvent (typically a high-boiling glycol) to yield the final product, 3,3,5,5-Tetramethylpiperidine.

The irreversible formation of nitrogen gas is the powerful thermodynamic driving force for the entire reaction.[7][8] The requirement for high temperatures necessitates the use of high-boiling solvents such as diethylene glycol or triethylene glycol.

Caption: Key steps in the Wolff-Kishner reduction mechanism.

Experimental Protocol: Wolff-Kishner Reduction of TAA

The Huang-Minlon modification is a practical, one-pot procedure where the formation of the hydrazone and its subsequent decomposition occur in the same reaction vessel.[6] A continuous process using reactive distillation has also been developed for industrial-scale production, offering improved efficiency and reduced waste.[9]

Materials:

-

2,2,6,6-Tetramethyl-4-piperidone (TAA)

-

Hydrazine hydrate (85% or higher)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

High-boiling solvent (e.g., Diethylene glycol or Triethylene glycol)

-

Distillation apparatus

Procedure:

-

Initial Setup: In a round-bottom flask equipped with a distillation head and condenser, combine TAA, diethylene glycol, hydrazine hydrate (typically 1.5-2.0 molar equivalents), and potassium hydroxide (3-4 molar equivalents).[9]

-

Hydrazone Formation: Heat the mixture to reflux (around 120-140°C). During this phase, water from the reagents and the condensation reaction is distilled off. This step is continued until the temperature of the distilling vapor ceases to rise.

-

Reduction: Once the water is removed, the distillation head is replaced with a reflux condenser. The temperature of the reaction mixture is then increased to 180-200°C.[6] Vigorous evolution of nitrogen gas will be observed. The reaction is held at this temperature for 3-5 hours until gas evolution ceases.

-

Product Isolation:

-

Cool the reaction mixture.

-

The product, 3,3,5,5-Tetramethylpiperidine, is isolated directly from the reaction mixture by fractional distillation. It may co-distill with any remaining water or hydrazine.

-

The collected distillate will typically separate into two phases. The organic (upper) phase contains the TMP.[9]

-

-

Purification: The crude TMP is washed with water to remove residual hydrazine and base, dried over a suitable drying agent (e.g., solid KOH), and then purified by a final fractional distillation to yield the pure product.[10]

Summary of Synthesis Parameters and Purification

| Parameter | Stage 1: TAA Synthesis | Stage 2: Wolff-Kishner Reduction |

| Primary Reactants | Acetone, Ammonia | TAA, Hydrazine Hydrate |

| Key Reagent/Catalyst | NH₄Cl, CaCl₂, or Cation-Exchange Resin[2][3] | KOH or NaOH[6][9] |

| Solvent | Excess Acetone | Diethylene Glycol, Triethylene Glycol[7][9] |

| Temperature | 60 - 80 °C[3] | 180 - 200 °C[6][9] |

| Pressure | Autogenous (elevated) | Atmospheric |

| Typical Yield | 70 - 85% (based on converted acetone)[3] | >90%[9] |

Purification of Final Product: The primary method for purifying 3,3,5,5-Tetramethylpiperidine is fractional distillation under atmospheric or reduced pressure, owing to its liquid nature and relatively high boiling point (approx. 152°C).[5][10][11] For laboratory scale and high-purity applications, methods such as crystallization or preparative liquid chromatography can be employed.[10]

Conclusion

The synthesis of 3,3,5,5-Tetramethylpiperidine is a well-established industrial process that relies on a robust and scalable two-stage strategy. The initial formation of the 2,2,6,6-tetramethyl-4-piperidone (TAA) ring from inexpensive commodity chemicals, followed by a high-temperature Wolff-Kishner reduction, provides an efficient pathway to this critical hindered amine. Understanding the mechanistic details and the rationale behind the specific reaction conditions—from the choice of acidic catalyst in the cyclization to the absolute requirement of high temperatures and a strong base in the deoxygenation—is paramount for process optimization, troubleshooting, and ensuring the safe and efficient production of this vital chemical intermediate.

References

-

Zhao, P. et al. (2024). Ru and Ruδ+ synergistic catalysis efficiently promotes 2,2,6,6-Tetramethyl-4-Piperidone hydrogenation for 2,2,6,6-Tetramethyl-4-Piperidinol preparation. ResearchGate. Available at: [Link]

-

Liskon Biological. (2025). Synthesis Methods of Tetramethylpiperidine. Liskon Biological. Available at: [Link]

-

Zhao, P. et al. (2024). Ru and Ruδ+ Synergistic Catalysis Efficiently Promotes 2,2,6,6-Tetramethyl-4-Piperidone Hydrogenation for 2,2,6,6-Tetramethyl-4-Piperidinol Preparation. ResearchGate. Available at: [Link]

- Google Patents. (Year not specified). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. Google Patents.

- Google Patents. (Year not specified). CN115382569A - Novel-efficient catalyst for preparing tetramethyl piperidinol by catalytic hydrogenation of triacetonamine and preparation method thereof. Google Patents.

-

Royal Society of Chemistry. (Year not specified). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. Available at: [Link]

-

Matassini, C., Clemente, F., & Goti, A. (Year not specified). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

- Google Patents. (1996). KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine. Google Patents.

-

Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Wikipedia. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-2,2,6,6-tetramethyl piperidine. PrepChem.com. Available at: [Link]

-

Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. Organic Syntheses. Available at: [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Wolff Kishner Reduction Mechanism. YouTube. Available at: [Link]

-

Organic Syntheses. (n.d.). organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Organic Syntheses. Available at: [Link]

-

Wu, A., et al. (n.d.). Continuous Synthesis of Triacetonamine Over Cation-Exchange Resin. Available at: [Link]

-

Myers, J.W. (n.d.). Myers Chem 115. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 5 Continuous reductive amination process for the synthesis of.... ResearchGate. Available at: [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link]

-

GalChimia. (2014). A New Way to Amines. GalChimia. Available at: [Link]

-

ResearchGate. (2009). (PDF) Synthesis of triacetonamine N-alkyl derivatives reinvestigated. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). EP3750876A1 - Method for preparing triacetone amine, 2,2,4,6-tetramethylpiperidine and/or .... Google Patents.

-

NIST. (n.d.). 4-Piperidinone, 2,2,6,6-tetramethyl-. NIST WebBook. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-Naphthaleneacetic acid, ethyl ester. Organic Syntheses. Available at: [Link]

- Google Patents. (1997). US5663351A - Process for the continuous preparation of 2,2,6,6-tetramethylpiperidine. Google Patents.

-

ResearchGate. (n.d.). Synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl. ResearchGate. Available at: [Link]

- Google Patents. (1985). US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 4. EP3750876A1 - Method for preparing triacetone amine, 2,2,4,6-tetramethylpiperidine and/or the salts of 2,2,4,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 5. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. US5663351A - Process for the continuous preparation of 2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 10. Synthesis Methods of Tetramethylpiperidine - LISKON [liskonchem.com]

- 11. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3,3,5,5-Tetramethylpiperidine: Structure, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Steric Hindrance in Piperidine Chemistry

The piperidine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile reactivity and presence in numerous natural products and synthetic compounds. Within this class of saturated heterocycles, the substitution pattern of methyl groups dramatically influences the molecule's properties and applications. 3,3,5,5-Tetramethylpiperidine, a lesser-known isomer of the industrially ubiquitous 2,2,6,6-tetramethylpiperidine (TMP), presents a unique steric and electronic profile. This guide provides a comprehensive technical overview of 3,3,5,5-tetramethylpiperidine, offering insights into its fundamental characteristics and placing it in the broader context of hindered amine chemistry. While detailed experimental data for this specific isomer is less prevalent in scientific literature compared to its 2,2,6,6-counterpart, this guide will leverage comparative analysis and computational data to provide a thorough understanding for researchers and developers.

Core Identifiers and Physicochemical Properties

Accurate identification is paramount for any chemical entity in a research and development setting. The following tables summarize the key identifiers and computed physicochemical properties for 3,3,5,5-Tetramethylpiperidine.

Table 1: Chemical Identifiers for 3,3,5,5-Tetramethylpiperidine

| Identifier | Value | Source |

| CAS Number | 1195-56-8 | [1][2] |

| IUPAC Name | 3,3,5,5-tetramethylpiperidine | [1] |

| Molecular Formula | C₉H₁₉N | [1] |

| SMILES | CC1(CC(CNC1)(C)C)C | [1] |

| InChI | InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3 | [1] |

| InChIKey | TYNBPDGCJJZXPH-UHFFFAOYSA-N | [1] |

| PubChem CID | 14979293 | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 141.25 | g/mol | [1][2] |

| Exact Mass | 141.151749610 | Da | [1] |

| Topological Polar Surface Area | 12.0 | Ų | [1] |

| Complexity | 111 | [1] |

Structural and Reactivity Analysis: A Tale of Two Isomers

The defining feature of tetramethylpiperidines is the steric hindrance provided by the four methyl groups. However, the positioning of these groups dictates the accessibility of the nitrogen lone pair and the overall conformational flexibility of the ring, leading to significant differences in reactivity.

-

2,2,6,6-Tetramethylpiperidine (TMP/TMPH): The methyl groups are positioned on the carbons alpha to the nitrogen. This arrangement provides maximum steric shielding of the nitrogen atom, making it a highly hindered, non-nucleophilic base. This property is exploited in organic synthesis for deprotonation reactions where nucleophilic attack is undesirable.[3][4]

-

3,3,5,5-Tetramethylpiperidine: The methyl groups are located on the beta carbons. While still providing considerable steric bulk, the nitrogen atom is less encumbered compared to the 2,2,6,6-isomer. This suggests that 3,3,5,5-tetramethylpiperidine may exhibit a greater degree of nucleophilicity while still retaining the characteristics of a hindered amine.

Caption: Comparative steric hindrance and potential reactivity.

Synthesis Strategies: A General Overview

While specific, high-yield synthetic routes for 3,3,5,5-tetramethylpiperidine are not extensively documented in readily available literature, general methods for the synthesis of tetramethylpiperidines can be considered. These typically involve multi-step processes starting from simpler precursors.

Common synthetic approaches for tetramethylpiperidines include:

-

Methylation of Piperidine: Direct methylation of the piperidine ring using a methyl source like methanol, often catalyzed by strong acids.[5]

-

Aldol Reaction followed by Cyclization and Methylation: This route involves the reaction of aldehydes or ketones to form a β-hydroxy intermediate, which then undergoes dehydration, cyclization, and subsequent methylation.[5]

-

Halogenation and Grignard/Organolithium Reaction: Preparation of a halogenated piperidine derivative followed by multiple methylation steps using Grignard reagents or organolithium compounds.[5]

For the 2,2,6,6-isomer, a well-established method involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine.[3]

Potential Applications in Drug Development and Materials Science

The applications of tetramethylpiperidine derivatives are vast, largely driven by their role as hindered amines.

Hindered Amine Light Stabilizers (HALS)

The most significant application of tetramethylpiperidines, particularly the 2,2,6,6-isomer, is as Hindered Amine Light Stabilizers (HALS) in polymers. HALS are highly efficient at scavenging free radicals that are formed during the photo-oxidation of polymers, thereby preventing degradation from UV light. The mechanism involves a cyclic process where the hindered amine is oxidized to a nitroxyl radical, which then traps polymer radicals.

Given its structural similarities, 3,3,5,5-tetramethylpiperidine and its derivatives could potentially function as HALS, although their efficacy compared to the established 2,2,6,6-based HALS would require empirical validation.

Caption: Generalized mechanism of HALS activity.

Role in Drug Synthesis and Medicinal Chemistry

Tetramethylpiperidine derivatives are employed in various capacities within drug synthesis:

-

As a Key Intermediate: The piperidine ring is a common motif in pharmaceuticals. The tetramethyl substitution can be used to construct the core structure of drug molecules, particularly in nitrogen-containing heterocycles found in antibiotics, anticancer agents, and cardiovascular drugs.[6]

-

As a Catalyst: The basic nature of the nitrogen atom allows it to act as a catalyst in various organic reactions.[7]

-

As a Reaction Modulator: The addition of tetramethylpiperidine can control the pH of a reaction, influence the reaction rate, and improve the selectivity of the final product.[6]

Studies have shown that tetramethylpiperidine-substituted phenazines exhibit antitumor activity against multidrug-resistant cancer cell lines, indicating the potential for this scaffold in oncology research.[8] The specific substitution pattern of 3,3,5,5-tetramethylpiperidine could offer a unique pharmacokinetic and pharmacodynamic profile in novel drug candidates.

Spectroscopic Characterization: A Predictive Approach

Table 3: Predicted and Comparative Spectroscopic Data

| Technique | 3,3,5,5-Tetramethylpiperidine (Predicted) | 2,2,6,6-Tetramethylpiperidine (Experimental) | Key Features and Comparison |

| ¹H NMR | Multiple signals for methyl protons due to different chemical environments. Complex pattern for ring protons. | A sharp singlet for the 12 equivalent methyl protons (~1.10 ppm). A singlet for the ring methylene protons (~1.45 ppm). A broad singlet for the N-H proton (~0.95 ppm). | The lower symmetry of the 3,3,5,5-isomer would result in a more complex ¹H NMR spectrum compared to the highly symmetric 2,2,6,6-isomer. |

| ¹³C NMR | Distinct signals for the C3/C5 carbons and their methyl groups. Separate signals for C2/C6 and C4. | Signals around 53.0 ppm (C2, C6), 41.0 ppm (C3, C5), 33.0 ppm (-C(CH₃)₂), and 17.0 ppm (C4). | The ¹³C NMR spectrum would clearly differentiate between the two isomers due to the different carbon environments. |

| FTIR | N-H stretch (~3300 cm⁻¹), C-H stretch (2850-2950 cm⁻¹), C-H bend (~1360-1460 cm⁻¹), C-N stretch (~1200 cm⁻¹). | N-H stretch (~3300 cm⁻¹), C-H stretch (2850-2950 cm⁻¹), C-H bend (~1360-1460 cm⁻¹), C-N stretch (~1200 cm⁻¹). | The FTIR spectra of the two isomers are expected to be very similar, with primary differences potentially in the fingerprint region due to variations in vibrational modes. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 141. Fragmentation pattern would likely involve loss of methyl and ethyl groups. | Molecular ion peak (M⁺) at m/z = 141. A prominent peak at m/z = 126 due to the loss of a methyl group ([M-CH₃]⁺). | High-resolution mass spectrometry would confirm the elemental composition. The fragmentation patterns could be used to distinguish between the isomers. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,3,5,5-tetramethylpiperidine is not widely available, the safety precautions for the 2,2,6,6-isomer should be considered as a baseline due to their structural similarity. 2,2,6,6-Tetramethylpiperidine is classified as a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

3,3,5,5-Tetramethylpiperidine represents an intriguing yet underexplored molecule within the hindered amine family. Its unique substitution pattern, which offers a balance of steric hindrance and nitrogen accessibility, suggests a range of potential applications that may differ from its well-studied 2,2,6,6-isomer. While the current body of literature lacks extensive experimental data for this specific compound, this guide provides a solid foundation based on its known identifiers, computed properties, and comparative analysis with its more famous counterpart.

For researchers in drug discovery and materials science, 3,3,5,5-tetramethylpiperidine and its derivatives present an open field for investigation. Future research into efficient and scalable synthetic routes, detailed characterization of its physicochemical properties, and exploration of its efficacy as a HALS, a catalytic base, or a scaffold in medicinal chemistry could unveil novel applications and advance our understanding of structure-activity relationships in piperidine chemistry.

References

- Liskon Biological. (2025, March 19). Synthesis Methods of Tetramethylpiperidine. Liskon Biological.

- Liskon Biological. (2025, March 25). Basic Properties and Application Prospects of Tetramethylpiperidine. Liskon Biological.

- Liskon Biological. (2025, March 26). Role of Tetramethylpiperidine in Drug Synthesis. Liskon Biological.

- Blog. (2025, May 24). Application of Tetramethylpiperidine in the Pharmaceutical Industry.

-

PubChem. 3,3,5,5-Tetramethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. 2,2,6,6-Tetramethylpiperidine. Wikimedia Foundation. Retrieved from [Link]

- Organic Syntheses.

- The Royal Society of Chemistry. ESI (Final)-Nit-2. The Royal Society of Chemistry.

- Ingenta Connect. Tetramethylpiperidine-substitution increases the antitumor activity of the riminophenazines for an acquired multidrug-resistant cell line. Ingenta Connect.

- Guidechem. What is the synthesis route of 2,2,6,6-Tetramethylpiperidine?. Guidechem.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- PrepChem.com. Synthesis of lithium tetramethylpiperidide. PrepChem.com.

- ChemicalBook. 2,2,6,6-Tetramethylpiperidine(768-66-1) 1H NMR spectrum. ChemicalBook.

- Chemicalbook. (2023, December 18). 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis. Chemicalbook.

- Benchchem.

- University of Bari Aldo Moro. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.

-

National Institute of Standards and Technology. Piperidine. NIST WebBook. Retrieved from [Link]

- National Institute of Standards and Technology. 3,3-Diethyl-5-methyl-piperidine-2,4,6-trione. NIST WebBook.

- MDPI. Effects of Lipopolysaccharides from Hafnia alvei PCM1200, Proteus penneri 12, and Proteus vulgaris 9/57 on Liposomal Membranes Composed of Natural Egg Yolk Lecithin (EYL)

- Organic Syntheses. 1-Naphthaleneacetic acid, ethyl ester. Organic Syntheses.

- ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.

- Sigma-Aldrich. 3,3,5,5-Tetramethylbenzidine (T5525)

- Sigma-Aldrich. 2,2,6,6-Tetramethylpiperidine = 99 768-66-1. Sigma-Aldrich.

- American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- PubMed. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients.

- ResearchGate. shows the 13 C NMR for the TMG. Two characteristic chemical shifts....

- SpectraBase. Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. SpectraBase.

- SpectraBase. 2,2,6,6-Tetramethylpiperidine-1-yloxy - Optional[FTIR] - Spectrum. SpectraBase.

Sources

- 1. 3,3,5,5-Tetramethylpiperidine | C9H19N | CID 14979293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. Synthesis Methods of Tetramethylpiperidine - LISKON [liskonchem.com]

- 6. Role of Tetramethylpiperidine in Drug Synthesis - LISKON [liskonchem.com]

- 7. Basic Properties and Application Prospects of Tetramethylpiperidine - LISKON [liskonchem.com]

- 8. Tetramethylpiperidine-substitution increases the antitumor activi...: Ingenta Connect [ingentaconnect.com]

steric hindrance effects of 3,3,5,5-Tetramethylpiperidine

An In-Depth Technical Guide on the Steric Hindrance Effects of 3,3,5,5-Tetramethylpiperidine

Abstract

Sterically hindered amines are a cornerstone of modern organic synthesis, enabling chemists to direct reactivity in ways that would be impossible with their unhindered counterparts. The tetramethylpiperidine framework, in particular, offers a robust scaffold for creating potent, non-nucleophilic bases. This guide provides an in-depth technical analysis of the steric effects originating from this framework, with a specific focus on the 3,3,5,5-tetramethylpiperidine isomer. We will dissect the fundamental principles of how steric bulk dictates chemical behavior, contrasting the well-documented properties of the archetypal 2,2,6,6-tetramethylpiperidine with the subtler, yet significant, effects of the 3,3,5,5-substitution pattern. This exploration will cover the critical dichotomy between basicity and nucleophilicity, advanced applications in frustrated Lewis pair chemistry, and the practical implications for researchers in organic synthesis and drug development.

The Principle of Steric Hindrance in Piperidine Derivatives

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction. In the context of amines, this typically involves bulky substituents positioned near the nitrogen atom's lone pair of electrons. While the basicity of an amine—its ability to accept a proton—is primarily an electronic effect, its nucleophilicity—its ability to attack an electrophilic center—is highly sensitive to steric bulk.

The piperidine ring is a common heterocyclic motif in pharmaceuticals and fine chemicals.[1] Introducing multiple methyl groups onto this scaffold creates a family of sterically hindered amines with profound and useful properties. The specific placement of these methyl groups critically determines the degree and nature of the steric shielding. This guide examines the 3,3,5,5-tetramethylpiperidine isomer, best understood through comparison with its more famous 2,2,6,6-isomer.

Diagram: A Tale of Two Isomers

The diagram below illustrates the structural differences between 2,2,6,6-tetramethylpiperidine, where the methyl groups are on the α-carbons adjacent to the nitrogen, and 3,3,5,5-tetramethylpiperidine, where they are on the β-carbons.

Caption: Structural comparison of α- and β-tetramethylpiperidine isomers.

The Impact of Steric Shielding on Reactivity

The defining characteristic of hindered amines like tetramethylpiperidines is the decoupling of basicity from nucleophilicity. The four methyl groups act as a steric shield around the nitrogen atom, creating a congested environment that dictates its chemical behavior.

Basicity: The Unimpeded Proton

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base.[2] For 2,2,6,6-tetramethylpiperidine (TMP), the pKaH is approximately 11.07.[3][4][5] This value signifies a moderately strong base, comparable to other secondary amines. The reason its basicity remains high is that a proton (H⁺) is exceptionally small and can easily access the nitrogen's lone pair despite the surrounding methyl groups.[5]

For 3,3,5,5-tetramethylpiperidine, the methyl groups are further from the nitrogen atom. Therefore, its electronic environment is very similar to the 2,2,6,6-isomer, and its basicity is expected to be in a similar range.

Nucleophilicity: The Impenetrable Shield

While a proton can reach the nitrogen, larger electrophiles cannot. The steric bulk of the methyl groups effectively prevents the nitrogen from participating in nucleophilic substitution (Sₙ2) or addition reactions.[6][7] This makes tetramethylpiperidines invaluable as non-nucleophilic bases . They can be used to deprotonate a substrate to initiate a desired reaction (e.g., an elimination) without the risk of the base itself acting as a competing nucleophile.[6]

The steric shield in the 2,2,6,6-isomer is more pronounced due to the direct α-substitution, making it one of the most effective non-nucleophilic bases in organic synthesis.[6] The 3,3,5,5-isomer, with its β-substitution, still presents significant steric hindrance, but the nitrogen is less encumbered. This may allow for a slight, residual nucleophilicity toward highly reactive, small electrophiles, a property that could be exploited in specialized applications.

Table 1: Comparative Physicochemical Properties

| Property | 3,3,5,5-Tetramethylpiperidine | 2,2,6,6-Tetramethylpiperidine | Piperidine (unhindered) |

| CAS Number | 1195-56-8[8][9] | 768-66-1[10] | 110-89-4 |

| Molecular Formula | C₉H₁₉N[9] | C₉H₁₉N[3] | C₅H₁₁N |

| Molar Mass | 141.25 g/mol [9] | 141.25 g/mol [3] | 85.15 g/mol |

| pKa of Conjugate Acid | Data not widely reported | ~11.07[3][4] | ~11.12 |

| Boiling Point | Data not widely reported | 152 °C[3] | 106 °C |

| Density | Data not widely reported | 0.837 g/mL at 25 °C[10] | 0.862 g/mL at 20 °C |

| Key Feature | β-substitution steric hindrance | α-substitution steric hindrance | Non-nucleophilic |

Applications Driven by Steric Hindrance

The unique properties of sterically hindered amines give rise to several critical applications in synthesis and materials science.

As a Non-Nucleophilic Base

The primary application for hindered amines is in reactions requiring deprotonation without nucleophilic side reactions. A classic example is the formation of lithium 2,2,6,6-tetramethylpiperidide (LTMP) by treating TMP with n-butyllithium. LTMP is an exceptionally strong, non-nucleophilic base used for the metalation of weak carbon acids and the synthesis of complex organic molecules.[4]

Experimental Protocol: Synthesis of Lithium 2,2,6,6-Tetramethylpiperidide (LTMP)

Objective: To prepare a solution of the strong, non-nucleophilic base LTMP for use in organic synthesis.

Methodology:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add anhydrous tetrahydrofuran (THF) (40 mL).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Amine: Add 2,2,6,6-tetramethylpiperidine (1.05 equivalents) to the cooled THF via syringe.

-

Addition of BuLi: Slowly add n-butyllithium (n-BuLi) (1.0 equivalent, typically 1.6 M in hexanes) dropwise via syringe over 10 minutes. Caution: n-BuLi is pyrophoric and reacts violently with water.

-

Stirring: Stir the resulting pale yellow solution at 0 °C for 30 minutes.

-

Usage: The LTMP solution is now ready for use in subsequent deprotonation reactions. It is typically used immediately and not stored.

Frustrated Lewis Pairs (FLPs)

A particularly innovative application of steric hindrance is in the field of Frustrated Lewis Pairs (FLPs). An FLP consists of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical dative bond adduct.[11] This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules that are typically inert, such as H₂, CO₂, and olefins.[12][13]

Hindered amines like tetramethylpiperidine derivatives are excellent candidates for the Lewis base component in an FLP. When combined with a bulky Lewis acid such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), they can facilitate metal-free hydrogenations and other important transformations.[12]

Diagram: Frustrated Lewis Pair (FLP) Activation of H₂

Caption: Cooperative activation of dihydrogen by a Frustrated Lewis Pair.

Influence on Crystal Engineering

While less common, steric hindrance also plays a role in supramolecular chemistry. A study on the hydrate formation of piperidine derivatives found that the methyl groups in both 2,2,6,6- and 3,3,5,5-tetramethylpiperidine influence how the amines co-crystallize with water.[14] The steric bulk reduces the ability of other molecules to access the N-H group, leading to significant changes in the resulting crystal structures compared to unhindered piperidine.[14] This demonstrates that steric effects can be a powerful tool for directing the assembly of molecules in the solid state.

Summary and Outlook

The steric hindrance imparted by four methyl groups transforms the piperidine scaffold into a highly selective chemical tool. The key takeaway is the separation of high basicity from nucleophilic reactivity, a property masterfully exploited in non-nucleophilic bases.

-

2,2,6,6-Tetramethylpiperidine stands as the archetypal example, with its α-substitution providing a profound steric shield that has made it indispensable in organic synthesis, from forming the LTMP base to its role as a precursor for TEMPO and HALS.[6][7]

-

3,3,5,5-Tetramethylpiperidine , the focus of this guide, represents a more nuanced case. Its β-substitution provides significant, but less direct, steric shielding of the nitrogen atom. While not as extensively studied or utilized as its isomer, it offers a different steric profile that could be advantageous in reactions requiring a fine-tuning of basicity and steric accessibility.

For researchers, scientists, and drug development professionals, understanding these structure-function relationships is paramount. The choice between these isomers is not arbitrary; it is a strategic decision based on the precise level of steric hindrance required for a given transformation. The principles outlined here provide a framework for harnessing steric effects to achieve greater control and efficiency in the synthesis of complex molecules.

References

-

Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(33), 13405–13414. [Link]

-

Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. ResearchGate. [Link]

-

Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

-

Liskon Biological. (2025). Basic Properties and Application Prospects of Tetramethylpiperidine. Liskon Biological. [Link]

-

Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PubMed. [Link]

-

ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides... [Link]

-

Drzazga, Z., et al. (n.d.). Influence of steric hindrance on the hydrates formation. The case of 2,2,6,6-tetramethylpiperidine and 3,3,5,5-tetramethylmorph. Conference Abstract. [Link]

-

Blog. (2025). Application of Tetramethylpiperidine in the Pharmaceutical Industry. [Link]

-

Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Wikipedia. [Link]

-

Blog. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

-

Liskon Biological. (2025). Synthesis Methods of Tetramethylpiperidine. Liskon Biological. [Link]

-

PubChem. (n.d.). 3,3,5,5-Tetramethylpiperidine. PubChem. [Link]

-

Barea, G., et al. (2022). Well-Stabilized but Strained Frustrated Lewis Pairs Based on Rh/N and Ir/N Couples. Organometallics, 41(11), 1445–1453. [Link]

-

Grokipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Grokipedia. [Link]

-

Vasilev, A. A., & Vasilevskaya, T. N. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 29(13), 3097. [Link]

-

Pios, S., et al. (2013). Frustrated Lewis pair catalyzed hydroamination of terminal alkynes. Angewandte Chemie International Edition, 52(47), 12418-12421. [Link]

-

Gelfand, B. S., et al. (2016). A Frustrated Lewis Pair Based on a Cationic Aluminum Complex and Triphenylphosphine. Organometallics, 35(2), 198-206. [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

Scott, D. J., et al. (2013). Frustrated Lewis pairs beyond the main group: transition metal-containing systems. Topics in Current Chemistry, 334, 261-280. [Link]

-

The Dong Group. (2013). Frustrated Lewis Pairs New Strategy for Small Molecule Activation & Catalysis. Presentation. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 3,3,5,5-Tetramethylpiperidine | C9H19N | CID 14979293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis Methods of Tetramethylpiperidine - LISKON [liskonchem.com]

- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 12. Frustrated Lewis pair catalyzed hydroamination of terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frustrated Lewis pairs beyond the main group: transition metal-containing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Basicity and pKa of 3,3,5,5-Tetramethylpiperidine: A Sterically Hindered Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Value of Steric Hindrance

In organic chemistry, the distinction between basicity and nucleophilicity is fundamental. While both properties describe the tendency of a species to donate an electron pair, basicity is a thermodynamic measure of affinity for a proton (H+), whereas nucleophilicity is a kinetic measure of the rate of attack on an electrophilic atom (typically carbon).[1] In many standard amine bases, these two functions are intertwined. However, for reactions requiring the selective removal of a proton in the presence of sensitive electrophilic functional groups, a non-nucleophilic base is required.[2]

These reagents are characterized by significant steric bulk around the basic center.[2] This steric shielding creates a kinetic barrier for approaching an electrophilic atom but leaves the electron pair accessible enough to abstract a small, unhindered proton. 3,3,5,5-Tetramethylpiperidine, alongside its 2,2,6,6-isomer, exemplifies this class of "bulky" bases, which are indispensable tools for promoting elimination over substitution reactions, generating specific enolates, and preventing unwanted side reactions in complex synthetic pathways.[3]

Physicochemical Properties of 3,3,5,5-Tetramethylpiperidine

The identity and properties of 3,3,5,5-tetramethylpiperidine are defined by its unique molecular structure. Below is a summary of its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | 3,3,5,5-tetramethylpiperidine | PubChem[4] |

| CAS Number | 1195-56-8 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₉N | PubChem[4] |

| Molecular Weight | 141.26 g/mol | Sigma-Aldrich |

| pKa of Conjugate Acid | Data not readily available in cited literature. | - |

Basicity and Estimated pKa